Butylboronic acid N,N,N',N'-tetramethyl-L-tartaric acid diamide ester
Overview
Description
Butylboronic acid N,N,N’,N’-tetramethyl-L-tartaric acid diamide ester is a boronic acid derivative with the empirical formula C12H23BN2O4 and a molecular weight of 270.13 g/mol . This compound is known for its application as a cyclopropanation ligand in organic synthesis, particularly in the total synthesis of natural products such as (+)-Frondosin and coibacins A and B .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butylboronic acid N,N,N’,N’-tetramethyl-L-tartaric acid diamide ester typically involves the reaction of butylboronic acid with N,N,N’,N’-tetramethyl-L-tartaric acid diamide under controlled conditions. The reaction is carried out in an organic solvent such as chloroform, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Butylboronic acid N,N,N’,N’-tetramethyl-L-tartaric acid diamide ester undergoes various types of chemical reactions, including:
Cyclopropanation: It acts as a ligand in cyclopropanation reactions, facilitating the formation of cyclopropane rings.
Substitution Reactions: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Organometallic Reagents: Such as Grignard reagents and organolithium compounds.
Oxidizing Agents: For oxidation reactions, common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid may be used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, cyclopropanation reactions yield cyclopropane derivatives, while substitution reactions can yield a variety of substituted boronic acid derivatives .
Scientific Research Applications
Butylboronic acid N,N,N’,N’-tetramethyl-L-tartaric acid diamide ester has several scientific research applications, including:
Organic Synthesis: It is used as a ligand in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Research: It is used in the preparation of biologically active molecules for research purposes.
Pharmacological Studies: It is involved in the synthesis of pharmacologically active compounds, aiding in drug discovery and development.
Mechanism of Action
The mechanism of action of butylboronic acid N,N,N’,N’-tetramethyl-L-tartaric acid diamide ester involves its role as a ligand in catalytic reactions. It coordinates with metal catalysts to facilitate the formation of cyclopropane rings and other complex structures. The molecular targets and pathways involved include the activation of metal centers and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
Butylboronic Acid: A simpler boronic acid derivative used in organic synthesis.
N,N,N’,N’-Tetramethyl-L-tartaric Acid Diamide: A related compound used as a ligand in various catalytic reactions.
Uniqueness
Butylboronic acid N,N,N’,N’-tetramethyl-L-tartaric acid diamide ester is unique due to its specific combination of functional groups, which allows it to act as an effective ligand in cyclopropanation reactions. This makes it particularly valuable in the synthesis of complex natural products and pharmacologically active molecules .
Biological Activity
Butylboronic acid N,N,N',N'-tetramethyl-L-tartaric acid diamide ester (CAS: 161344-85-0) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, mechanisms of action, and biological applications, supported by relevant studies and data.
- Molecular Formula : C12H23BN2O4
- Molecular Weight : 270.13 g/mol
- Purity : ≥ 97% (HPLC)
- Boiling Point : 178-179ºC
- Flash Point : 230ºF
Butylboronic acid derivatives are known to interact with biological systems primarily through their ability to form reversible covalent bonds with diols, which is a critical feature in many biochemical processes. The boron atom's unique electronic properties allow these compounds to engage in various interactions, particularly with proteins and nucleic acids.
- Proteasome Inhibition : Research has indicated that boronic acids can act as proteasome inhibitors, which are crucial in cancer therapy. Proteasome inhibitors disrupt protein degradation pathways, leading to the accumulation of pro-apoptotic factors within cells, thus promoting apoptosis in cancer cells .
- Cell Signaling Modulation : The interaction of boronic acids with cellular components can modulate signaling pathways. For instance, studies have demonstrated that boron compounds can influence the activity of kinases and phosphatases, thereby altering cell growth and survival signals .
Biological Activity
The biological activity of this compound has been explored in various contexts:
- Anticancer Properties : In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The IC50 values suggest potent activity against multiple myeloma (MM) cells, with values reported in the nanomolar range . For example, a related study indicated that compounds with similar structures had IC50 values as low as 8 nM against MM cell lines .
- Plant Biology : Boronic acids have been shown to disrupt cellular structures in plants by interfering with borate-dependent cross-links essential for maintaining cell integrity. This effect has been utilized to study boron function in plant systems .
Case Studies
- Cytotoxicity Assays :
- Proteasome Activity Inhibition :
Data Table
Properties
IUPAC Name |
(4R,5R)-2-butyl-4-N,4-N,5-N,5-N-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BN2O4/c1-6-7-8-13-18-9(11(16)14(2)3)10(19-13)12(17)15(4)5/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQWQRBBIZKYTE-NXEZZACHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)C(=O)N(C)C)C(=O)N(C)C)CCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@H]([C@@H](O1)C(=O)N(C)C)C(=O)N(C)C)CCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161344-85-0 | |
Record name | (4R,5R)-2-Butyl-N,N,N',N'-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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